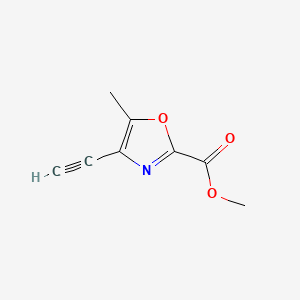
methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate (MEMOC) is an organic compound with a wide range of applications in the scientific field. It is a colorless, odorless and hygroscopic solid that is soluble in many organic solvents. MEMOC has been studied extensively due to its potential applications in the synthesis of various compounds and in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate has a wide range of applications in the scientific field. It is used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It is also used in the study of biochemical and physiological processes. methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate has been used in the study of enzyme-catalyzed reactions, as well as in the study of protein-protein interactions.
Wirkmechanismus
Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate acts as a catalyst in the formation of a complex between two molecules. This complex is formed when the methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate molecule binds to the two molecules, forming a covalent bond between them. This bond is then broken, allowing the two molecules to interact with each other.
Biochemical and Physiological Effects
methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate has been studied extensively for its potential applications in the study of biochemical and physiological processes. It has been found to have an inhibitory effect on the activity of certain enzymes, as well as an effect on the expression of certain genes. In addition, methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate has been found to have an effect on the metabolism of certain compounds, as well as on the transport of certain molecules across cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate is a useful tool for laboratory experiments due to its ability to form covalent bonds between two molecules. This allows for the study of biochemical and physiological processes without the need for additional reagents. However, methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate is limited by its low solubility in water, which can make it difficult to use in certain experiments. In addition, methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate is not stable in the presence of light, which can limit its use in certain experiments.
Zukünftige Richtungen
Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate has a wide range of potential applications in the scientific field. In the future, it is likely that methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate will be used to study the structure and function of proteins, as well as to develop new pharmaceuticals and agrochemicals. In addition, methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate may be used to study the effects of environmental factors on biochemical and physiological processes. Finally, methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate may be used to develop new methods for the synthesis of organic compounds.
Synthesemethoden
Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate can be synthesized through a variety of methods, including the ethynylation of methyl oxazolines, the reaction of methyl oxazoline with ethynylmagnesium bromide, and the reaction of methyl oxazoline with ethynylmagnesium chloride. The ethynylation of methyl oxazolines is the most commonly used method, as it is simple and efficient. This method involves the reaction of a methyl oxazoline with an alkyne in the presence of a base, such as sodium hydroxide, to form methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate.
Eigenschaften
IUPAC Name |
methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-4-6-5(2)12-7(9-6)8(10)11-3/h1H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXKORSJNSMOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(=O)OC)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B6609768.png)
![2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride](/img/structure/B6609773.png)
![2-tert-butyl 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B6609781.png)



![2-chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine](/img/structure/B6609798.png)
![rac-(1R,6R,7R)-2-methyl-3-oxo-2-azabicyclo[4.2.0]oct-4-ene-7-sulfonyl fluoride](/img/structure/B6609804.png)
![1-{5-[(difluoromethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methanamine dihydrochloride](/img/structure/B6609808.png)
![2-[3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B6609817.png)


![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride](/img/structure/B6609856.png)
![1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine](/img/structure/B6609862.png)